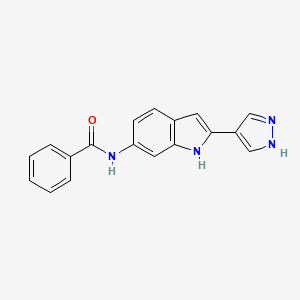
Purine, 6-((3,4-dimethylbenzyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine, 6-((3,4-dimethylbenzyl)thio)- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids (DNA and RNA), and they play a crucial role in various biological processes. The compound Purine, 6-((3,4-dimethylbenzyl)thio)- is characterized by the presence of a 3,4-dimethylbenzylthio group attached to the 6-position of the purine ring. This modification can significantly alter the compound’s chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purine, 6-((3,4-dimethylbenzyl)thio)- typically involves the introduction of the 3,4-dimethylbenzylthio group to the purine ring. One common method involves the reaction of 6-chloropurine with 3,4-dimethylbenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for Purine, 6-((3,4-dimethylbenzyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Purine, 6-((3,4-dimethylbenzyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The 6-position of the purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Purine, 6-((3,4-dimethylbenzyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Purine, 6-((3,4-dimethylbenzyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, purine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, which can lead to antiproliferative effects on rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
6-Thiopurine: Another purine derivative with a thio group at the 6-position.
6-Mercaptopurine: A well-known purine analog used in chemotherapy.
6-Alkoxypurines: Purine derivatives with an alkoxy group at the 6-position.
Uniqueness
Purine, 6-((3,4-dimethylbenzyl)thio)- is unique due to the presence of the 3,4-dimethylbenzylthio group, which can impart distinct chemical and biological properties compared to other purine derivatives. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
82499-09-0 |
|---|---|
Molecular Formula |
C14H14N4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4S/c1-9-3-4-11(5-10(9)2)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18) |
InChI Key |
WEBGUJBZGMNFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC=NC3=C2NC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


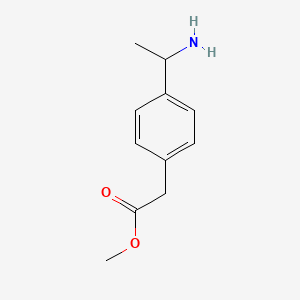
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
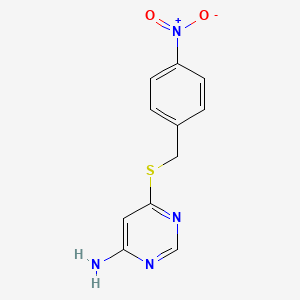
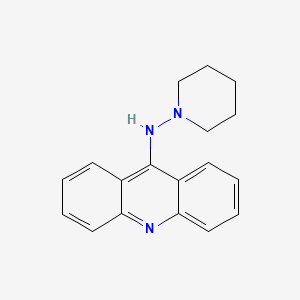
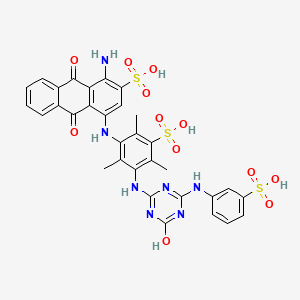
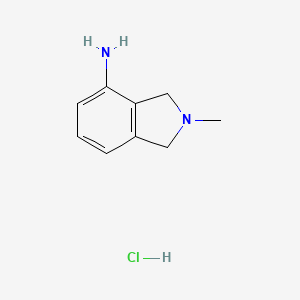
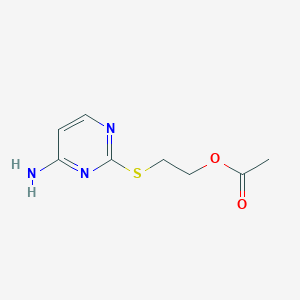
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
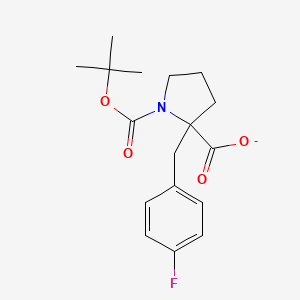
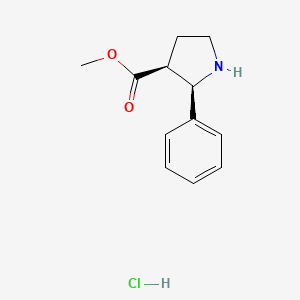
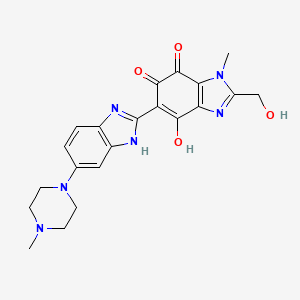
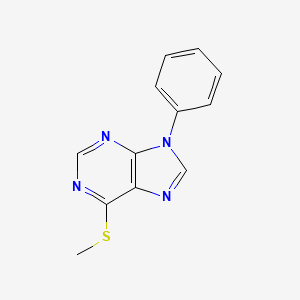
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
